

commercial suppliers of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride

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Compound of Interest

Compound Name: (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B1529600

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An In-Depth Technical Guide to **(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride** for Researchers and Drug Development Professionals

Abstract

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral, fluorinated building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the gem-difluoro group on the pyrrolidine ring, offer strategic advantages for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of this compound, covering its commercial availability, essential quality control parameters, analytical methodologies for structural and chiral purity verification, and its application in the synthesis of bioactive molecules, such as kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in sourcing, validating, and utilizing this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.^{[1][2]} The pyrrolidine scaffold is a privileged heterocycle, appearing in numerous approved pharmaceuticals. The combination of these two features in molecules like **(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride** provides a powerful tool for drug design.

The gem-difluoro group at the C4 position is particularly noteworthy. It acts as a bioisostere for a carbonyl group or other polar functionalities, influencing local electronics and conformational preferences without introducing excessive lipophilicity.^{[3][4]} This modification can block potential sites of metabolism (e.g., C-H

oxidation) and fine-tune the basicity of the pyrrolidine nitrogen, which is often critical for target engagement. As a chiral building block, the (R)-configuration provides the necessary stereochemical information for constructing enantiomerically pure final compounds, a strict requirement for modern therapeutics.

Physicochemical Properties and Identification

Accurate identification is the first step in ensuring the quality of any starting material. The key identifiers and properties for **(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride** are summarized below.

Table 1: Key Properties and Identifiers

Property	Value	Source(s)
CAS Number	1315593-71-5	[5][6][7]
Molecular Formula	C ₅ H ₁₀ ClF ₂ NO	[5]
Molecular Weight	173.59 g/mol	[5]
Synonyms	(R)-2-(Hydroxymethyl)-4,4-difluoropyrrolidine HCl	[8]
[(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride	[5]	

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// Hydroxymethyl group
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F2 [label="F", pos="1.6,-0.6!"];

// Hydrochloride
HCl [label="• HCl", pos="2.5,0.5!"];

// Edges for the bonds
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C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- N1 [label=""];
C2 -- C6 [label=""];
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edge [style=dashed, dir=none];
C2 -- dummy_H [label="(R)"];
}
```

Caption: 2D Structure of **(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride**.

Commercial Availability and Supplier Vetting

This building block is available from various chemical suppliers who specialize in fluorinated intermediates for research and development purposes. While availability is generally good for lab-scale quantities, sourcing for larger-scale campaigns requires careful supplier validation.

Table 2: Selected Commercial Suppliers

Supplier	Notes	CAS Number Reference
Alachem Co., Ltd.	Lists availability of CoA, SDS, and other technical documents. [5]	1315593-71-5
Apollo Scientific	Distributed through platforms like CymitQuimica. [9]	1315593-71-5
Allfluoro Pharmaceutical Co. Ltd	Specializes in organic fluorine compounds.	1315593-71-5
CymitQuimica	Online marketplace listing products from various brands. [6] [7]	1315593-71-5

Senior Application Scientist Insight: When sourcing this material, always request a lot-specific Certificate of Analysis (CoA).[\[10\]](#) Do not rely solely on catalog specifications. The CoA provides critical data on purity (typically by HPLC or GC), identity (by ^1H NMR), and often, enantiomeric purity. For GMP applications, a more extensive supplier qualification process is mandatory, including inquiries about the synthetic route to anticipate potential impurities.[\[5\]](#)

Quality Control and In-House Verification

Even with a supplier's CoA, independent analytical verification is a cornerstone of scientific integrity. For a chiral fluorinated amine like this, the two most critical techniques are NMR spectroscopy and chiral HPLC.

NMR Spectroscopy: Structural Confirmation

Nuclear Magnetic Resonance (NMR) is essential for confirming the molecular structure.

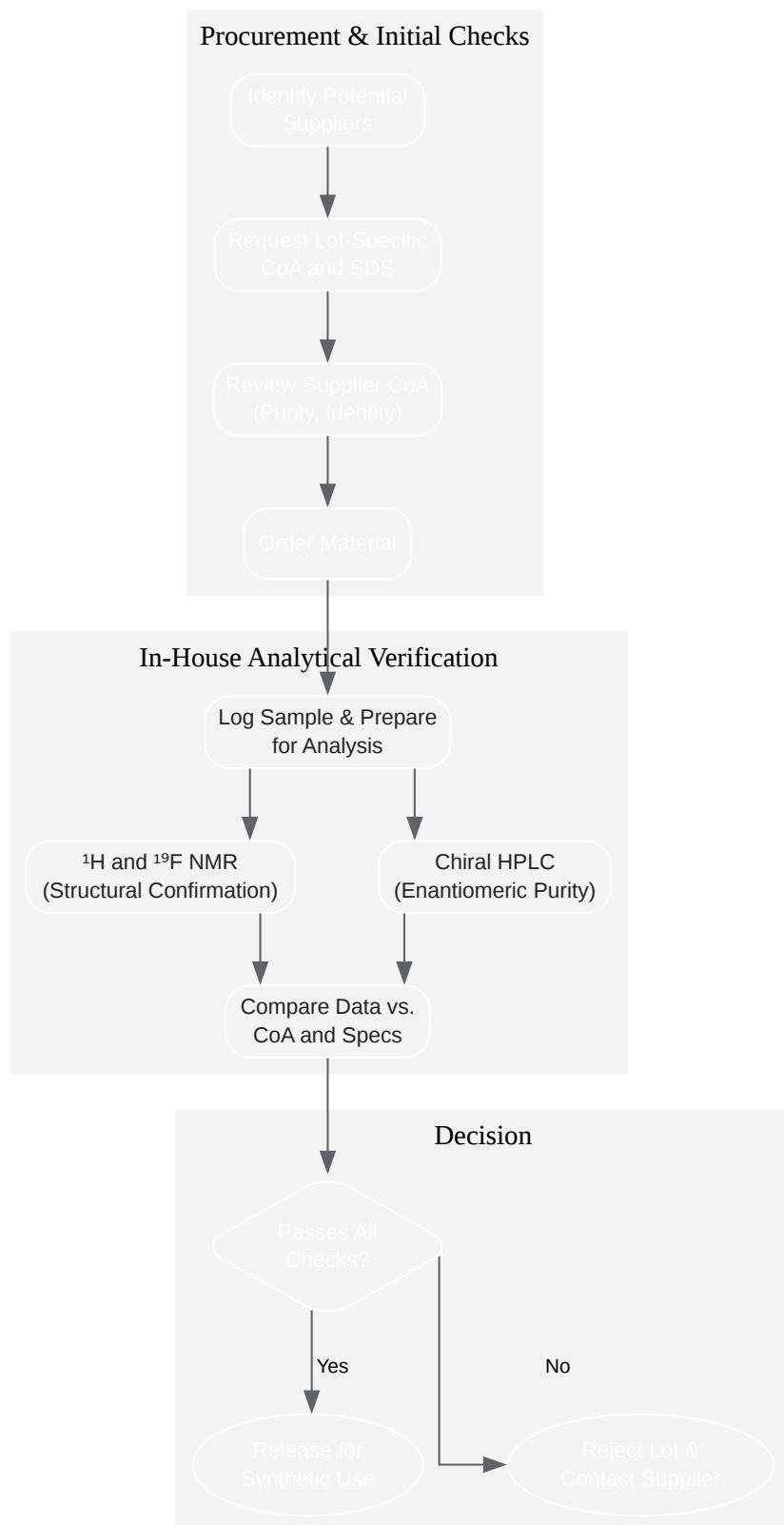
- ^1H NMR: The proton NMR spectrum should show characteristic signals for the pyrrolidine ring protons and the hydroxymethyl group.[\[11\]](#) The presence of fluorine will introduce complex splitting patterns (H-F coupling), which, while sometimes difficult to resolve, are a key indicator of successful fluorination.
- ^{19}F NMR: As a nucleus with 100% natural abundance and high sensitivity, ^{19}F NMR is a powerful and unambiguous tool for analyzing fluorinated compounds.[\[12\]](#)[\[13\]](#) For this molecule, a single signal (or a complex multiplet due to H-F coupling) is expected, corresponding to the two equivalent fluorine atoms. The chemical shift provides information about the electronic environment, and the absence of other fluorine signals is a strong indicator of purity.[\[14\]](#)

Chiral HPLC: Enantiomeric Purity Assessment

For a stereospecific synthesis, confirming the enantiomeric excess (e.e.) of the starting material is non-negotiable. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the

gold standard for this analysis.[\[15\]](#)

- Methodology: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating chiral amines.[\[16\]](#)[\[17\]](#) The analysis is typically run in normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol).
- Mobile Phase Additives: The addition of small amounts of an acid (like trifluoroacetic acid, TFA) and a base (like diethylamine, DEA) to the mobile phase is often crucial for achieving good peak shape and resolution for amines.[\[18\]](#)
- Self-Validating Protocol: A robust protocol involves first analyzing the racemic (or the (S)-enantiomer, CAS 623583-10-8) version of the compound to establish the retention times for both enantiomers.[\[19\]](#) The (R)-enantiomer sample is then analyzed under the same conditions. A purity specification of >98% e.e. is common for high-quality building blocks.



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Caption: Procurement and Quality Control (QC) Workflow.

Applications in Drug Discovery

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a versatile intermediate, but its enantiomer, **(S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride**, has been specifically noted for its use in studying the structure-activity relationship (SAR) of pyrrolotriazines as pan-Aurora kinase inhibitors.[\[20\]](#)

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[\[21\]](#) [\[22\]](#) Their overexpression is linked to cancer progression, making them attractive targets for anticancer therapies.[\[21\]](#)[\[23\]](#) The development of small molecule inhibitors for these kinases is an active area of research.[\[24\]](#)[\[25\]](#) The pyrrolidine moiety often serves as a key pharmacophore that can be elaborated to interact with the target protein. By using a fluorinated analog like this one, medicinal chemists can systematically probe the effects of fluorine substitution on potency, selectivity, and pharmacokinetic properties.

Handling, Storage, and Safety

As a hydrochloride salt, this compound is typically a stable, crystalline solid. Standard laboratory safety protocols should be followed:

- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is often recommended by suppliers to prevent degradation.
- **Safety:** Refer to the supplier-provided Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.

Conclusion

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is more than just a catalog chemical; it is a sophisticated building block that enables the synthesis of novel, stereochemically defined drug candidates. Its value lies in the strategic placement of gem-difluoro atoms on a privileged pyrrolidine scaffold. For researchers in drug discovery, the successful use of this intermediate depends on diligent sourcing, rigorous quality control through techniques like NMR and chiral HPLC, and a clear understanding of its potential to enhance the properties of the final target molecules. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful tool into their research and development programs.

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